2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Overview
Description
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide is a chemical compound with the molecular formula C15H10Cl2FNO2 and a molecular weight of 326.15 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission and are implicated in conditions such as Alzheimer’s, depression, epilepsy, and anxiety . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can alter neurotransmission, affecting memory, learning, and cognition . Additionally, it may impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, its binding to GABA receptors can inhibit or activate these receptors, leading to changes in neurotransmission and associated cellular responses . The compound’s structure allows it to fit into specific binding sites, facilitating these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement in cognitive functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism. The compound’s metabolism may also involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function. For example, its distribution in the brain may enhance its effects on neurotransmission and cognitive functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence cellular metabolism and energy production. The compound’s activity may also be modulated by its interactions with other biomolecules within these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide typically involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- 2-Chloro-N-phenylacetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJTLQYJCMHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182603 | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-40-0 | |
Record name | 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2836-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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